molecular formula C19H24N2O5 B043331 Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate CAS No. 351421-21-1

Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate

Cat. No.: B043331
CAS No.: 351421-21-1
M. Wt: 360.4 g/mol
InChI Key: KEGCVTYGEUKJBH-UHFFFAOYSA-N
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Description

Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate is a complex organic compound that features an indole moiety, which is a significant structure in many biologically active molecules. The indole nucleus is known for its presence in various natural products and pharmaceuticals, contributing to a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate typically involves the reaction of tryptamine with diethyl acetamidomalonate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Properties

IUPAC Name

diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c1-4-25-17(23)19(21-13(3)22,18(24)26-5-2)11-10-14-12-20-16-9-7-6-8-15(14)16/h6-9,12,20H,4-5,10-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGCVTYGEUKJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CNC2=CC=CC=C21)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408952
Record name Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351421-21-1
Record name Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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